5-Ethenyl-2-fluoro-pyridine

Beschreibung

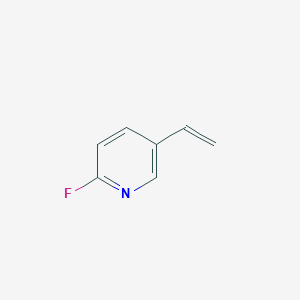

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethenyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVQNQUSDPBLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726204 | |

| Record name | 5-Ethenyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133879-66-9 | |

| Record name | 5-Ethenyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethenyl 2 Fluoropyridine and Derivatives

Strategies for Incorporating Fluorine into Pyridine (B92270) Systems

The incorporation of fluorine into pyridine systems is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. nih.govresearchgate.net Various methods have been developed to achieve this transformation, each with its own advantages and limitations.

Nucleophilic Substitution of Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a fundamental method for synthesizing substituted pyridines. nih.gov Traditionally, this involves the displacement of a leaving group, such as a halogen, by a nucleophile. While 2-chloro- and 2-bromopyridines are commonly used, they often require high temperatures for reaction with fluoride (B91410) ions. acs.org

Conversely, 2-fluoropyridines are highly effective electrophiles for SNAr reactions with a wide array of nucleophiles, often reacting under mild conditions. orgsyn.orgorgsyn.org The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and accelerates the rate of nucleophilic attack. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine (B119429). nih.gov This high reactivity allows for the late-stage functionalization of complex molecules where a C-H bond is first converted to a C-F bond, which is then substituted by a desired functional group. nih.govacs.org

The reactivity of 2-halopyridines in SNAr reactions can vary depending on the nucleophile. With sulfur nucleophiles, the reactivity order is often I > Br > Cl > F, suggesting that the breaking of the carbon-halogen bond is the rate-determining step. sci-hub.se However, with oxygen nucleophiles like benzyl (B1604629) alcohol, the reactivity order is F > Cl > Br > I, indicating that the initial nucleophilic attack is the rate-determining step, which is facilitated by the highly polarized C-F bond. sci-hub.se

A successful nucleophilic aromatic substitution of a nitro group with a fluoride anion has also been demonstrated in the synthesis of methyl 3-fluoropyridine-4-carboxylate, highlighting the utility of the nitropyridine pathway for preparing fluoropyridines. nih.govresearchgate.net

Site-Selective C-H Fluorination Approaches

Direct C-H fluorination has emerged as a powerful strategy, avoiding the need for pre-functionalized starting materials. orgsyn.org This approach allows for the late-stage introduction of fluorine into complex molecules, which is highly valuable in drug discovery. orgsyn.orgresearchgate.net

Silver(II) Fluoride Mediated Fluorination

A significant advancement in C-H fluorination is the use of silver(II) fluoride (AgF2). nih.govresearchgate.net This method provides a broadly applicable and safe route for the site-selective fluorination of pyridines and diazines. nih.govresearchgate.net The reaction typically occurs at or near ambient temperature and shows remarkable selectivity for the C-H bond adjacent to the ring nitrogen (the C-2 position). orgsyn.orgnih.gov For a substrate like 5-ethenylpyridine, this method would be expected to yield 5-ethenyl-2-fluoropyridine.

The reaction is tolerant of a variety of functional groups, although it is not compatible with unprotected amines, alcohols, carboxylic acids, or aldehydes. acs.org The procedure is operationally simple and can be performed without the rigorous exclusion of air and moisture, despite AgF2 being a hygroscopic solid. orgsyn.orgacs.org

Table 1: Examples of AgF2-Mediated C-H Fluorination of Substituted Pyridines

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenylpyridine | AgF2 | MeCN, 22-23 °C, 90 min | 2-Fluoro-6-phenylpyridine | Not specified | orgsyn.orgorgsyn.org |

| 3-Halopyridines (Cl, Br) | AgF2 | Ambient Temperature | 2-Fluoro-3-halopyridine | Selective | nih.govacs.org |

| 3-Alkoxypyridines | AgF2 | Ambient Temperature | 2-Fluoro-3-alkoxypyridine | Selective | nih.govacs.org |

| 3-Cyanopyridine | AgF2 | Ambient Temperature | 2-Fluoro-3-cyanopyridine | Selective | nih.govacs.org |

| Etoricoxib | AgF2 | Ambient Temperature | Fluorinated at the more basic pyridine ring | Selective | acs.org |

Mechanistic Aspects of C-H Fluorination

The proposed mechanism for the fluorination of pyridines with AgF2 is inspired by the classic Chichibabin amination reaction. nih.govresearchgate.net It is thought to be initiated by the coordination of the basic nitrogen atom of the pyridine to the silver center. nih.govacs.org This coordination increases the electrophilicity of the pyridine ring. The subsequent step is believed to be the addition of a fluoride ion to the π-system of the heterocycle. nih.gov This mechanism explains the exclusive selectivity for fluorination at the position adjacent to the nitrogen atom. nih.gov Mechanistic studies support a pathway that can be adapted for a broad range of nitrogen heterocycles. nih.govresearchgate.net

Conversion from Pyridine N-Oxides to Fluoropyridines

Pyridine N-oxides are versatile starting materials for the synthesis of 2-substituted pyridines. semanticscholar.org A notable method involves the conversion of pyridine N-oxides into 2-fluoropyridines via isolable 2-pyridyltrialkylammonium salt intermediates. acs.orgsnmjournals.orgnih.gov This process is conducted under mild, metal-free conditions. acs.orgnih.gov

The pyridine N-oxide is first activated, for example with trifluoroacetic anhydride (B1165640) or tosyl anhydride (Ts2O), in the presence of a tertiary amine to form the stable trialkylammonium salt. acs.orgsnmjournals.org This intermediate then undergoes nucleophilic substitution with a fluoride source to yield the 2-fluoropyridine. snmjournals.org This method demonstrates high regioselectivity; for 3-substituted pyridine N-oxides, fluorination occurs exclusively at the 2-position (para to the substituent). acs.org

Table 2: Synthesis of 2-Fluoropyridines from Pyridine N-Oxides

| N-Oxide Starting Material | Activating Agent / Amine | Fluoride Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyridine N-oxide | TFAA / Trialkylamine | Fluoride Source | CH2Cl2 then DMF | 2-Fluoropyridine | Not specified | snmjournals.org |

| 3-Phenylpyridine N-oxide | Ts2O / Trimethylamine | KF | Not specified | 2-Fluoro-5-phenylpyridine | 84% | acs.org |

| 2-Substituted Pyridine N-oxides | Not specified | Not specified | Not specified | 2-Fluoro-2-substituted pyridines | 25-87% | acs.org |

Other Fluorination Methods

Several other methods exist for the fluorination of pyridine rings.

Balz-Schiemann Reaction : This classic method involves the thermal decomposition of diazonium fluoroborate salts, prepared from the corresponding aminopyridines. acs.org However, it can be limited by the potential instability of the diazonium intermediates. acs.org A synthesis of 2-amino-5-fluoropyridine (B1271945) has been developed using this reaction as a key step. researchgate.netdissertationtopic.net

Halogen Exchange (Halex) Reaction : This involves treating a chloropyridine with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF2), often at high temperatures. google.com

Electrophilic Fluorination : Reagents like Selectfluor® can be used for the electrophilic fluorination of electron-rich pyridine systems, such as 1,2-dihydropyridines. nih.gov The resulting 3-fluoro-3,6-dihydropyridines can then eliminate hydrogen fluoride to form the corresponding fluorinated pyridines. nih.gov

Rhodium-Catalyzed C-H Functionalization : A method has been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes using a Rh(III) catalyst. nih.gov

Oxidative Fluorination : The oxidative fluorination of pyridine can be achieved using high-oxidation-state transition metal salts (e.g., Co, Ni, Ag), leading to 2-fluoro or 3-fluoro derivatives depending on the metal and whether the process is chemical or electrochemical. researchgate.net

Pyridine N-oxyl Radical Promotion : A method for C-H fluorination has been reported that is promoted by pyridine N-oxyl radicals through a single-electron transfer (SET) process, which can be performed in water at room temperature. rsc.org

Synthesis of Ethenyl (Vinyl) Functionality on Pyridine Ring

The creation of the carbon-carbon double bond of the vinyl group on the pyridine ring is a key synthetic challenge. Several established and emerging methodologies can be employed to achieve this transformation, each with distinct advantages regarding substrate scope, reaction conditions, and functional group tolerance.

Elimination Reactions

Elimination reactions provide a classical and direct route to forming alkenes. libretexts.org This approach typically involves the removal of two substituents from adjacent carbon atoms of a precursor molecule. For the synthesis of 5-ethenyl-2-fluoropyridine, this would involve a precursor such as a 5-(1-haloethyl)-2-fluoropyridine or a 5-(1-hydroxyethyl)-2-fluoropyridine.

The reaction proceeds via mechanisms such as E1 (unimolecular elimination) or E2 (bimolecular elimination), depending on the substrate, base, and solvent conditions. libretexts.org In an E2 mechanism, a strong base abstracts a proton from the carbon adjacent to the one bearing the leaving group (e.g., a halide), leading to the simultaneous formation of the double bond and departure of the leaving group. libretexts.org Zaitsev's rule generally predicts that the more substituted, and thus more stable, alkene will be the major product, although this is less of a concern when forming a terminal alkene like the ethenyl group. libretexts.org

Table 1: Hypothetical Elimination Reaction Pathways

| Precursor | Leaving Group | Reagent/Conditions | Product |

|---|---|---|---|

| 5-(1-Chloroethyl)-2-fluoropyridine | -Cl | Strong, non-nucleophilic base (e.g., t-BuOK) | 5-Ethenyl-2-fluoropyridine |

| 5-(1-Hydroxyethyl)-2-fluoropyridine | -OH | Acid catalyst (e.g., H₂SO₄), heat | 5-Ethenyl-2-fluoropyridine |

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. Cross-metathesis (CM) reactions, in particular, can be used to construct vinylarenes and vinylheteroarenes. This methodology has been successfully applied to generate complex and polysubstituted pyridines. akshatrathi.com The general strategy involves the reaction of a simple alkene with a vinyl-substituted precursor in the presence of a catalyst, typically based on ruthenium (e.g., Grubbs' catalysts). akshatrathi.com

This approach is valued for its high regiocontrol, short reaction sequences, and the ability to combine simple precursors to create complex pyridine products. akshatrathi.com For instance, a 1,5-dicarbonyl intermediate, accessible via olefin CM, can be cyclized with ammonia (B1221849) to form the pyridine ring, which can then be further functionalized. akshatrathi.com

Condensation Reactions

Condensation reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for synthesizing alkenes from carbonyl compounds. To synthesize 5-ethenyl-2-fluoropyridine, a suitable precursor would be 2-fluoro-5-formylpyridine.

Wittig Reaction : This reaction involves the use of a phosphonium (B103445) ylide, such as that generated from methyltriphenylphosphonium (B96628) bromide and a strong base. The ylide attacks the aldehyde carbonyl group to form a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide.

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is generally more reactive than a Wittig ylide. This often leads to higher yields and easier removal of the phosphate (B84403) ester by-product.

Additionally, Knoevenagel condensation is another relevant method used to synthesize related 5-fluoro-2-oxindole derivatives, highlighting the utility of condensation chemistry in this area. nih.gov A one-pot, three-component Hantzsch condensation reaction has also been employed under microwave irradiation to successfully synthesize dihydropyridine (B1217469) nucleoside analogues in high yields. researchgate.net

Table 2: Condensation Reactions for Vinyl Group Formation

| Reaction Name | Key Reagents | Precursor | Key Intermediate |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | 2-Fluoro-5-formylpyridine | Betaine |

| HWE Reaction | Phosphonate Carbanion | 2-Fluoro-5-formylpyridine | Phosphonate adduct |

Cross-Coupling Reactions (e.g., Negishi Cross-Coupling for functionalized fluorobiaryl products)

Palladium- and nickel-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds, including those between sp²-hybridized carbons. The Negishi cross-coupling reaction is particularly notable for its versatility and functional group tolerance. organic-chemistry.orgorgsyn.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.orgyoutube.com To form 5-ethenyl-2-fluoropyridine, two primary routes are possible:

Reaction of 2-fluoro-5-halopyridine (where halo is I, Br, or Cl) with a vinylzinc reagent (e.g., vinylzinc bromide).

Reaction of a 5-(halozinc)-2-fluoropyridine with a vinyl halide (e.g., vinyl bromide).

The Negishi reaction is renowned for its mild conditions, high yields, and tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis. orgsyn.org It has been effectively used to prepare bipyridines and other heterocyclic systems. orgsyn.orgyoutube.com This methodology has also been extended to the synthesis of 5-fluoroalkylated pyrimidine (B1678525) nucleosides, demonstrating its applicability to fluorinated heterocyclic compounds. nih.gov

Green Chemistry Principles in the Synthesis of Fluorinated Vinyl Pyridines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cas.cn In the synthesis of complex molecules like fluorinated vinyl pyridines, these principles are increasingly important.

Environmentally Benign Methodologies

Efforts in green fluorine chemistry focus on developing safer and more atom-economical processes. cas.cn This includes moving away from hazardous reagents like anhydrous hydrogen fluoride (HF) and potentially explosive diazonium salts used in traditional methods like the Balz–Schiemann reaction. researchgate.net

Key developments in environmentally benign methodologies include:

Catalytic Fluorination : The development of catalytic C-H fluorination methods, some of which can be performed in environmentally friendly solvents like water, represents a significant advance. rsc.org

Multi-Component Reactions : One-pot, multi-component reactions are inherently greener as they reduce the number of synthetic steps, minimize solvent use, and decrease waste generation. rsc.org An efficient and concise one-pot procedure has been developed for the synthesis of fluorinated 2-aminopyridine (B139424) compounds. rsc.org

Use of Milder Reagents : The high reactivity of the C-F bond in fluoropyridines can be advantageous. For example, nucleophilic aromatic substitution (SNAr) reactions on 2-fluoropyridine are significantly faster than on its 2-chloro analogue, which can allow for the use of milder, more environmentally benign reaction conditions. nih.gov The use of HF-pyridine complex as a fluoride source at room temperature is another example of a milder approach for synthesizing vinyl fluorides. organic-chemistry.org

Table 3: Comparison of Traditional vs. Greener Synthetic Approaches

| Process | Traditional Method/Reagent | Greener Alternative | Rationale |

|---|---|---|---|

| Fluorination | Balz–Schiemann (diazonium salts, high temp) researchgate.net | Catalytic C-H fluorination rsc.org | Avoids explosive intermediates, milder conditions. |

| Fluorination | Anhydrous HF cas.cn | HF-Pyridine complex organic-chemistry.org | Less hazardous, easier to handle. |

| Synthesis Strategy | Multi-step synthesis with isolation | One-pot, multi-component reactions rsc.org | Reduces waste, solvent, and energy consumption. |

| Solvent Use | Anhydrous organic solvents | Aqueous media rsc.org | Reduces environmental impact and cost. |

Sustainable Reagent Utilization

The direct synthesis of 5-ethenyl-2-fluoropyridine using explicitly sustainable reagents is not extensively documented in the reviewed literature. However, principles of green chemistry can be applied to the synthesis of its precursors, such as 2-amino-5-fluoropyridine. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. nih.gov Key strategies include the use of safer solvents, recyclable catalysts, and minimizing waste. nih.govmdpi.com

One of the twelve principles of green chemistry is the use of safer solvents and auxiliaries, making their use unnecessary wherever possible and innocuous when used. skpharmteco.com Solvents contribute significantly to the mass of a standard chemical operation and its environmental impact. skpharmteco.com Research has explored replacing hazardous solvents like DMF, NMP, and CH₂Cl₂ with greener alternatives in synthetic processes. skpharmteco.com For instance, water-mediated synthesis under microwave irradiation has been shown to be an efficient and environmentally friendly method for synthesizing certain nitrogen-containing heterocycles, offering high conversion rates, short reaction times, and cleaner reaction profiles. researchgate.net

Another approach towards sustainability is the use of two-phase systems, such as fluoroalcohol-water systems, which can offer advantages in driving reactions and simplifying product recovery. nih.gov The use of pyridinium (B92312) poly(hydrogen fluoride) is also presented as a convenient reagent for organic fluorination reactions. acs.org While specific applications of these methods to 5-ethenyl-2-fluoropyridine are not detailed, they represent a move towards more sustainable synthetic routes for fluorinated pyridines in general.

Synthesis of Highly Substituted Pyridine Derivatives bearing Fluoroalkyl Groups

The introduction of fluoroalkyl groups into pyridine rings is of great interest for the development of new pharmaceuticals and agrochemicals. researchgate.net

Tandem reactions, or cascade reactions, offer an efficient pathway to complex molecules from simple starting materials in a single step, minimizing waste and improving atom economy. Several tandem processes have been developed for the synthesis of highly substituted pyridine derivatives containing fluoroalkyl groups.

One such method involves a Rh(III)-catalyzed C-H functionalization to prepare 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. researchgate.net This approach is notable for its tolerance of various functional groups and for being the first to demonstrate the coupling of terminal alkynes with α,β-unsaturated oximes with high regioselectivity. researchgate.net The reaction is robust enough to be set up on the bench-top in the air. researchgate.net

Another strategy employs a tandem sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). chemrxiv.org This process allows for the direct diversification of heteroarenes with high site selectivity. chemrxiv.org The fluorination is typically achieved with reagents like AgF₂, and the subsequent SNAr reaction can introduce a variety of nucleophiles. chemrxiv.org

A light-driven, C4-selective fluoroalkylation of pyridines using N-aminopyridinium salts and sulfinates has also been reported. This method allows for the installation of not only CF₃ and CF₂H groups but also a variety of CF₂-alkyl groups. The reaction proceeds via the formation of electron donor-acceptor (EDA) complexes.

Table 1: Examples of Tandem Reactions for Fluoroalkyl Pyridine Synthesis

| Reaction Type | Catalysts/Reagents | Starting Materials | Product Type | Ref. |

| Rh(III)-catalyzed C-H functionalization | [Cp*RhCl₂]₂/CsOPiv | α-fluoro-α,β-unsaturated oximes, alkynes | Multi-substituted 3-fluoropyridines | researchgate.net |

| C-H Fluorination/SNAr | AgF₂, various nucleophiles | Pyridines, Diazines | 2-substituted pyridines and diazines | chemrxiv.org |

| Light-driven C4-selective fluoroalkylation | N-aminopyridinium salts, sulfinates | Pyridines, Quinolines | C4-fluoroalkylated pyridines and quinolines |

Natural products serve as a rich source of inspiration for the development of new drugs. nih.gov The modification of natural product scaffolds by incorporating pyridine or fluorinated pyridine moieties can lead to compounds with improved biological activity and pharmacokinetic properties.

The pyridine ring is a common structural motif in many natural products, including alkaloids like plumericidine and epibatidine. nih.gov The modification of complex natural products often involves simplifying their structures or introducing new functional groups to enhance their properties. One strategy involves replacing parts of a natural product's structure with a pyridine ring. For example, in the development of "statin" drugs, the hexahydronaphthalene (B12109599) ring of lovastatin (B1675250) was replaced with various aromatic and heteroaromatic rings, including pyridine, in drugs like rosuvastatin. nih.gov

The late-stage functionalization of pyridine-containing bioactive molecules is a powerful tool for creating analogues of natural products. researchgate.net However, achieving selectivity in these reactions can be challenging. researchgate.net Dearomatization strategies have emerged as a key approach to achieving meta-selective C-H functionalization of pyridines, which is otherwise difficult to achieve directly. chemrxiv.org

While direct examples of modifying natural products with a 5-ethenyl-2-fluoropyridine unit were not found in the reviewed literature, the general strategies for incorporating functionalized pyridine rings into natural product scaffolds are well-established and could potentially be applied to this specific moiety.

Reactivity and Mechanistic Investigations of 5 Ethenyl 2 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for haloarenes, especially heteroaromatic systems like pyridines. wikipedia.org This multi-step process involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. researchgate.net

SNAr on Fluoropyridines

The pyridine (B92270) ring is activated towards nucleophilic attack at the ortho (2 and 6) and para (4) positions due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgwikipedia.org In the case of fluoropyridines, the fluorine atom serves as an effective leaving group. The C-F bond, while strong, is highly polarized, making the attached carbon atom susceptible to nucleophilic attack. For SNAr reactions on halopyridines, the reactivity order is typically F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. researchgate.netreddit.com

Studies on unactivated 2-fluoropyridines have shown that they readily undergo SNAr reactions with a wide range of nucleophiles—including those derived from alcohols, amines, and thiols—often under mild conditions. acs.org The use of 2-pyridyltrialkylammonium salts, prepared from pyridine N-oxides, also serves as an effective route to generate 2-fluoropyridines that are primed for substitution. acs.org

| Substrate | Relative Rate Constant (krel) | Reference |

|---|---|---|

| 2-Fluoropyridine (B1216828) | 320 | researchgate.net |

| 2-Chloropyridine (B119429) | 1 | researchgate.net |

Regioselectivity in SNAr of Substituted Fluoropyridines

The regioselectivity of SNAr reactions on substituted pyridines is a product of the combined electronic influences of the ring nitrogen and any existing substituents. The nitrogen atom strongly activates the C-2 and C-4 positions for nucleophilic attack. wikipedia.orgwuxiapptec.com For 5-Ethenyl-2-fluoro-pyridine, the leaving group (fluorine) is already situated at one of the most activated positions (C-2).

The substituent at the 5-position influences the reactivity of the C-2 position. The ethenyl (vinyl) group is generally considered a weak electron-donating group through resonance, which would slightly decrease the rate of nucleophilic attack compared to an unsubstituted 2-fluoropyridine. However, this effect is minor compared to the powerful activating effect of the ring nitrogen. Therefore, nucleophilic attack is expected to occur selectively at the C-2 position, leading to the displacement of the fluoride (B91410) ion. Studies on other 3-substituted 2,6-dichloropyridines (equivalent to a 5-substituted 2-chloropyridine from the perspective of the C-6 position) have shown that substituent effects can fine-tune regioselectivity, but substitution at the activated positions (2 and 6) remains dominant. researchgate.net

| Position | Activation by Ring Nitrogen | Typical Outcome | Reference |

|---|---|---|---|

| C-2 (ortho) | Strongly Activated | Favored site for substitution | wikipedia.orgwikipedia.org |

| C-3 (meta) | Deactivated | Substitution is rare | wikipedia.org |

| C-4 (para) | Strongly Activated | Favored site for substitution | wikipedia.orgwikipedia.org |

Influence of Activating Groups

The rate of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring, stabilize the negatively charged Meisenheimer intermediate, and thus activate the substrate towards substitution. wikipedia.orgmasterorganicchemistry.com Conversely, electron-donating groups (EDGs) decrease the rate of reaction. masterorganicchemistry.com

The ethenyl group in this compound is a weak π-donor, classifying it as a mild deactivating group for nucleophilic aromatic substitution. Its presence would likely result in a slower reaction rate compared to unsubstituted 2-fluoropyridine or a 2-fluoropyridine bearing an electron-withdrawing group (e.g., nitro, cyano) at the 5-position. However, even with this slight deactivation, the inherent reactivity of the 2-fluoropyridine scaffold ensures that SNAr reactions remain a viable and primary pathway for functionalization. researchgate.netacs.org The modification of strong activating groups, for instance by acetylating an amine, is a known strategy to temper reactivity, illustrating the powerful influence substituents can have. libretexts.org

| Group Type | Electronic Effect | Influence on SNAr Rate | Examples | Reference |

|---|---|---|---|---|

| Activating | Electron-withdrawing | Increases rate | -NO2, -CN, -SO3H, -COR | wikipedia.orgmasterorganicchemistry.com |

| Deactivating | Electron-donating | Decreases rate | -NH2, -OH, -OR, -Alkyl, -Ethenyl | masterorganicchemistry.comlibretexts.org |

Radical Pathways and Intermediates

Beyond two-electron nucleophilic pathways, fluoropyridines can also engage in reactions involving radical intermediates, particularly under photochemical conditions.

Photochemical Reactions of Fluoropyridines

Research has demonstrated that fluorinated pyridines can undergo photochemical reactions, for example with half-sandwich rhodium complexes. acs.orgpsu.edu These reactions can lead to the selective activation of C-H or C-F bonds. acs.org In reactions with pentafluoropyridine (B1199360), photochemical activation has been shown to result in C-F bond activation and the formation of new rhodacycle species. acs.orgpsu.edu The specific reaction pathway—whether C-H or C-F activation occurs—is influenced by the substitution pattern on the pyridine ring. For this compound, it is conceivable that photochemical conditions could initiate radical pathways involving either the C-F bond, C-H bonds on the ring, or C-H bonds on the ethenyl group.

| Fluoropyridine Substrate | Observed Reaction Pathway | Reference |

|---|---|---|

| Pentafluoropyridine | C-F activation and cyclometalation | acs.orgpsu.edu |

| 2,3,5,6-Tetrafluoropyridine | Selective C-H activation | acs.orgpsu.edu |

Radical Trapping Experiments

To definitively establish the presence of radical intermediates in a reaction mechanism, chemists employ radical trapping experiments. researchgate.netresearchgate.net This technique involves introducing a "radical trap"—a molecule that reacts rapidly and selectively with radicals to form a stable, detectable adduct. Common radical traps include nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and phosphorus-based compounds. nih.govprinceton.edu If a reaction involving this compound were suspected to proceed via a radical mechanism, the addition of a suitable trap would provide evidence. The identification of the trapped adduct would confirm the transient existence of the radical species and offer insight into the reaction pathway. nih.gov

| Radical Trap | Type of Radical Trapped | Typical Application | Reference |

|---|---|---|---|

| DEPMPO (5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide) | Oxygen- and carbon-centered radicals | EPR spin trapping | nih.gov |

| P(OEt)3 (Triethyl phosphite) | Various radical species | Mechanistic studies | researchgate.net |

| TEMPO | Carbon-centered radicals | Inhibition and mechanistic studies | researchgate.net |

Metal-Catalyzed Transformations

The dual functionality of 5-ethenyl-2-fluoropyridine, featuring both a reactive C-F bond and a polymerizable ethenyl (vinyl) group, makes it a substrate of interest for various metal-catalyzed transformations. The pyridine nitrogen, the C-F bond, and the vinyl group can all interact with metal centers, leading to a diverse range of potential reactions.

C-F Bond Activation at Transition-Metal Centers

The activation of the carbon-fluorine (C-F) bond is a significant challenge in organic synthesis due to its high bond dissociation energy. baranlab.org However, transition-metal complexes have been shown to mediate the cleavage of C-F bonds in fluoroaromatic and fluoroheteroaromatic molecules like 2-fluoropyridines. nih.gov The interaction typically begins with the formation of an η²-arene complex, which can then proceed through pathways such as oxidative addition or other activation mechanisms. nih.gov For fluoropyridines, the regioselectivity of C-F activation is a key consideration, with studies showing that cleavage at the 2-position is often subject to specific catalytic systems. acs.org

Hydrodefluorination (HDF) is a reaction that replaces a fluorine atom with a hydrogen atom, effectively cleaving the C-F bond. This transformation is crucial for the degradation of organofluorine compounds and for the synthesis of partially fluorinated molecules. chemrxiv.org

Rhodium and nickel complexes have demonstrated efficacy in catalyzing the HDF of fluoropyridines. For instance, the rhodium complex [RhH(PEt₃)₃] reacts with pentafluoropyridine in the presence of H₂ to yield 2,3,5,6-tetrafluoropyridine, showcasing a catalytic C-F activation process. rsc.org The reaction proceeds through an initial dihydrido complex. rsc.org More recently, nickel(0) complexes, such as [Ni(iPrPN)(COD)] (where iPrPN is 2-[(N-diisopropylphosphino)methylamino]pyridine), have been used as efficient precatalysts for the HDF of pyridines using pinacolborane (HBPin) as the hydrogen source. chemrxiv.org These reactions can proceed under mild conditions and exhibit high regioselectivity for the C-F bond at the 2-position. chemrxiv.org The proposed mechanism involves the decoordination of the COD ligand, followed by C-F activation, with a Ni(II) fluoride complex identified as a key intermediate. chemrxiv.org Palladium-catalyzed HDF has also been developed for a broad range of fluoroarenes, tolerating various functional groups, including pyridines. orgsyn.org

Table 1: Representative Conditions for Palladium-Catalyzed Hydrodefluorination of a Fluoroarene

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 3-(4-fluorophenyl)-1H-pyrazole | orgsyn.org |

| Catalyst | RuPhos Palladacycle Gen. 4 (3.00 mol%) | orgsyn.org |

| Reagents | Sodium tert-pentoxide (2.5 equiv), 2-propanol (5.0 equiv) | orgsyn.org |

| Solvent | Toluene | orgsyn.org |

| Temperature | 80 °C | orgsyn.org |

| Yield | Not specified, but full conversion observed | orgsyn.org |

Oxidative addition is a fundamental step in many catalytic cycles where a metal complex with a low oxidation state inserts into a covalent bond (like a C-F bond), leading to an increase in the metal's oxidation state and coordination number. umb.edu For fluoropyridines, the oxidative addition of the C-F bond to a zero-valent Group 10 metal (Ni, Pd, Pt) is a common activation pathway. nih.gov The reaction of a fluoroaromatic compound with an ML₂ center (where L is a trialkylphosphine) typically yields an intermediate η²-arene complex, which is followed by the oxidative addition to form a metal-fluoride-aryl species, MF(ArF)L₂. nih.gov

The mechanism can be concerted or follow an Sₙ2-type pathway, which is often accelerated in polar solvents. umb.edu Studies on the oxidative addition of 2-halopyridines to palladium(0) complexes have shown that the process is influenced by the nature of the halide and the solvent. nih.gov While many oxidative additions proceed via a three-center transition state, repulsions between the metal d-orbitals and fluorine 2p-orbitals can increase the activation energy for C-F bonds. nih.gov In some cases, particularly with platinum complexes, a phosphine-assisted pathway provides an alternative mechanism where the phosphine (B1218219) ligand acts as a fluorine acceptor. nih.gov The oxidative addition of pentafluoropyridine has been observed at Si(II) and Ge(II) centers, highlighting that this reactivity is not limited to transition metals. nih.govsigmaaldrich.com

Catalytic Hydrogenation of Fluoropyridines

Catalytic hydrogenation is a powerful and atom-economical method for the reduction of aromatic rings. rsc.org For fluoropyridines, this transformation offers a direct route to fluorinated piperidines, which are highly valuable motifs in medicinal and agricultural chemistry. nih.govacs.org The primary challenge in the hydrogenation of fluoropyridines is to achieve selective reduction of the pyridine ring without causing hydrodefluorination (cleavage of the C-F bond). nih.gov

The hydrogenation of substituted pyridines can generate multiple stereocenters, making stereoselectivity a critical aspect of the reaction. Research has demonstrated that the heterogeneous hydrogenation of fluoropyridines using palladium-based catalysts can proceed with high cis-selectivity. nih.govacs.org For example, using palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) in the presence of an acid like HCl has proven effective for the cis-selective reduction of a wide range of fluoropyridines. nih.gov

This method facilitates the synthesis of various cis-fluorinated piperidines, including those with additional aryl and alkyl substituents. acs.org Furthermore, strategies for enantioselective hydrogenation have been developed. One approach involves the use of chiral auxiliaries. An oxazolidine-substituted pyridine, for instance, can be hydrogenated diastereoselectively, and subsequent cleavage of the auxiliary yields an enantioenriched piperidine (B6355638). nih.govacs.org Homogeneous catalysts, such as those based on rhodium and iridium, have also been employed for the asymmetric hydrogenation of pyridinium (B92312) salts, enabling the construction of piperidines with multiple stereogenic centers. oup.comspringernature.com

Table 2: Substrate Scope for Palladium-Catalyzed cis-Selective Hydrogenation of Fluoropyridines

| Substrate (Fluoropyridine Derivative) | Product (Fluoropiperidine Derivative) | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 3-Fluoro-2-phenylpyridine | cis-3-Fluoro-2-phenylpiperidine | 81% | >20:1 | acs.org |

| 5-Fluoro-2-phenylpyridine | cis-5-Fluoro-2-phenylpiperidine | 75% | 10:1 | acs.org |

| 2-(4-Fluorophenyl)-5-fluoropyridine | cis-2-(4-Fluorophenyl)-5-fluoropiperidine | 65% | >20:1 | acs.org |

| 2-(4-(Trifluoromethyl)phenyl)-5-fluoropyridine | cis-2-(4-(Trifluoromethyl)phenyl)-5-fluoropiperidine | 79% | >20:1 | acs.org |

| Methyl 6-(5-fluoropyridin-2-yl)hexanoate | Methyl 6-(cis-5-fluoropiperidin-2-yl)hexanoate | 71% | >20:1 | acs.org |

A significant side reaction during the catalytic hydrogenation of fluoropyridines is hydrodefluorination (HDF). nih.gov The conditions of the hydrogenation play a crucial role in minimizing or preventing this unwanted C-F bond cleavage. The choice of catalyst and additives is paramount. For instance, in the palladium-catalyzed hydrogenation of fluoropyridines, the addition of a strong Brønsted acid was found to be essential for suppressing HDF. nih.gov When the acid was omitted, the formation of the defluorinated piperidine became the dominant reaction pathway. nih.gov

The catalytic system of Pd(OH)₂/C with aqueous HCl in methanol (B129727) has been identified as a robust system that favors the hydrogenation of the pyridine ring over both HDF and the reduction of other aromatic systems like benzene (B151609) rings, allowing for chemoselective transformations. nih.govacs.org In contrast, rhodium-based catalysts, which are highly active for arene reduction, may not offer the same level of chemoselectivity, making it difficult to hydrogenate a fluoropyridine without affecting other aromatic moieties or causing HDF. nih.gov Therefore, careful selection of a less reactive metal catalyst like palladium and the use of acidic additives are key strategies to achieve selective hydrogenation of the fluoropyridine ring while preserving the C-F bond.

Use as Ligands in Catalysis

The pyridine ring is a fundamental structural motif in a vast array of compounds, including those used in catalysis. nih.gov Pyridine-based ligands are noted for their stability and resilience in various redox environments, making them valuable for constructing metallosupramolecular structures and for use in significant catalytic transformations. nih.govresearchgate.net The introduction of a fluorine atom, as seen in 5-ethenyl-2-fluoropyridine, can significantly modify the electronic and steric properties of the ligand, thereby influencing the behavior of the resulting metal complex. rsc.org While specific studies focusing exclusively on 5-ethenyl-2-fluoropyridine as a ligand are not prevalent, the extensive research on fluorinated and pyridine-based ligands provides a strong basis for understanding its potential applications in catalysis. researchgate.netliv.ac.uk The vinyl group at the 5-position offers a site for potential post-coordination modification or for anchoring the ligand to a polymer support, further expanding its utility.

The incorporation of fluorine into a ligand's structure imparts unique properties that can enhance catalytic performance. rsc.org Fluorine is the most electronegative element, and its presence often leads to electronically deficient ligands. rsc.org This electronic modification can increase the Lewis acidity of the metal center in a catalyst, potentially leading to increased reactivity. rsc.orgresearchgate.net

The effects of fluorination on ligands in catalytic systems can be summarized as follows:

Electronic Effects : The strong electron-withdrawing nature of fluorine can modulate the electronic properties of the catalyst. This can lead to more compact transition states and, in some cases, enhanced asymmetric induction. rsc.org

Steric and Conformational Influence : The C-F bond is short and strong, and its introduction can alter the steric environment around the metal center, influencing selectivity. rsc.org

Enhanced Solubility : Attaching perfluoroalkyl chains to ligands is a well-established strategy to increase their solubility in non-traditional, "green" solvents like supercritical CO₂ (scCO₂) and fluorous solvents. liv.ac.uk This facilitates catalyst-product separation and catalyst recycling in fluorous biphasic systems. rsc.orgliv.ac.uk

Physicochemical and Biological Properties : In the context of metallodrugs, fluorination of ligands can alter physicochemical properties, which may improve cellular internalization and help overcome limitations of non-fluorinated analogues. nih.gov

Table 1: Impact of Fluorination on Ligand Properties in Catalysis

| Property | Effect of Fluorination | Consequence in Catalysis | Source(s) |

|---|---|---|---|

| Electronics | Increases electron-withdrawing character of the ligand. | Enhances Lewis acidity of the metal center, potentially increasing catalyst reactivity. | rsc.org |

| Acidity | Increases the acidity of nearby functional groups (e.g., hydroxylic groups). | Allows for stronger interaction with the metal, potentially leading to more compact transition states and higher asymmetric induction. | rsc.org |

| Solubility | Can increase solubility in fluorous solvents and supercritical CO₂. | Facilitates catalyst recovery and recycling in biphasic systems. | liv.ac.uk |

| Sterics | Introduces unique steric and conformational constraints. | Can influence the stereoselectivity of a reaction. | rsc.org |

Ligand properties are paramount in controlling the regioselectivity of a catalytic reaction. The electronic and steric profile of a ligand dictates how a substrate approaches and binds to the metal center, thereby directing which site on the substrate undergoes reaction. While specific studies on 5-ethenyl-2-fluoropyridine are limited, research on related fluoropyridine systems demonstrates this principle. For instance, the regioselectivity of C-F bond activation in fluoropyridines has been shown to be influenced by the nature of the ancillary ligands on the metal catalyst. mdpi.com

The reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine, highlighting the activating effect of the fluorine substituent for nucleophilic aromatic substitution (SNAr). nih.govacs.org In a catalytic cycle, the electronic properties of a ligand like 5-ethenyl-2-fluoropyridine would influence the electrophilicity of the metal center and the stability of reaction intermediates, which are key factors in determining the regiochemical outcome of transformations such as cross-coupling or C-H functionalization reactions.

Electrophilic Activation of Amides with 2-Fluoropyridine

Amides are generally considered to be of low reactivity due to the delocalization of the nitrogen lone pair into the carbonyl group. orgsyn.orgacs.org However, their electrophilicity can be significantly enhanced through activation with a strong electrophile. A powerful method for this is the use of trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) in the presence of a pyridine base. orgsyn.orgacs.orgnih.gov 2-Fluoropyridine is explicitly used as a suitable base in this capacity. orgsyn.org

The activation process is believed to proceed via the formation of a highly reactive iminium triflate intermediate. acs.orgnih.gov This intermediate is a potent electrophile and can undergo a variety of subsequent transformations. This strategy has been employed to achieve α-oxamination of tertiary amides and to synthesize enamides through N-dehydrogenation. orgsyn.orgacs.org

The general mechanism involves:

Reaction of the amide with triflic anhydride to form an activated species. orgsyn.org

The pyridine base, such as 2-fluoropyridine, facilitates the reaction. orgsyn.orgnih.gov

The resulting electrophilic intermediate is then susceptible to attack by nucleophiles or can undergo elimination. orgsyn.orgacs.org

A mechanistic study involving isotopic labeling suggests that the triflic anhydride activates the amide to form an iminium triflate, which decisively acidifies the N-α-hydrogen. acs.orgnih.gov A subsequent deprotonation-elimination sequence then leads to the final product. acs.orgnih.gov This method represents a versatile tool for the functionalization of otherwise unreactive amides. orgsyn.org

Table 2: Components in the Electrophilic Activation of Amides

| Component | Role | Mechanism of Action | Source(s) |

|---|---|---|---|

| Amide | Substrate | The carbonyl group is targeted for activation. | orgsyn.orgacs.org |

| Triflic Anhydride (Tf₂O) | Activating Agent | Reacts with the amide carbonyl to form a highly electrophilic intermediate (e.g., iminium triflate). | orgsyn.orgacs.orgnih.gov |

| 2-Fluoropyridine | Base | Facilitates the activation process and subsequent transformation steps. | orgsyn.orgnih.gov |

| Oxidant (e.g., TEMPO) | Reagent (for α-oxamination) | Traps the intermediate to form an α-oxyaminated product. | orgsyn.org |

| Base (e.g., LiHMDS) | Reagent (for enamide synthesis) | Acts as a base for deprotonation in the N-dehydrogenation pathway. | acs.org |

Computational Chemistry and Spectroscopic Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the experimental verification of a molecule's structure.

NMR spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic compounds in solution.

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. For 5-Ethenyl-2-fluoro-pyridine, the spectrum reveals distinct signals for the protons on the pyridine (B92270) ring and the ethenyl group. A patent for fluoro-containing derivatives of hydrogenated pyrido[4,3-b]indoles provides experimental ¹H NMR data for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent. google.com

The vinyl group protons appear as three distinct signals: two doublets for the terminal geminal protons (=CH₂) and a doublet of doublets for the internal proton (=CH). google.com The protons on the pyridine ring also show characteristic splitting patterns influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling. google.com The proton at position 6 appears as a doublet, while the proton at position 4 shows a more complex pattern (doublet of doublet of doublets) due to coupling with the adjacent proton, the distant proton at position 6, and the fluorine atom at position 2. google.com The proton at position 3 exhibits a doublet of doublets, coupling to the adjacent proton and the fluorine atom. google.com

The specific chemical shifts (δ) and coupling constants (J) are summarized in the table below. google.com

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| =CH₂ (a) | 5.36 | d | J(H-H) = 11 |

| =CH₂ (b) | 5.76 | d | J(H-H) = 17 |

| =CH | 6.68 | dd | - |

| H-3 | 6.90 | dd | J(H-F) = 2.3, J(H-H) = 8.6 |

| H-4 | 7.85 | ddd | J(H-F) = 8.7, J(H-H) = 8.7, J(H-H) = 2.5 |

| H-6 | 8.18 | d | J(H-H) = 2.5 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the C-F bond, the pyridine ring, and the ethenyl group.

C-F Stretch: A strong absorption band for the C-F stretching vibration is expected in the IR spectrum, typically in the range of 1200-1300 cm⁻¹. researchgate.net

Pyridine Ring Vibrations: The pyridine ring will show a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. aps.org Ring breathing modes are also expected at lower frequencies.

Ethenyl Group Vibrations: The ethenyl group will give rise to C-H stretching vibrations above 3000 cm⁻¹, a C=C stretching vibration around 1630 cm⁻¹, and out-of-plane C-H bending vibrations (wagging) in the 900-1000 cm⁻¹ region. nist.gov

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and compare them with the experimental spectra to aid in the assignment of the observed bands. researchgate.netnih.gov

Table 3: Characteristic IR and Raman Bands for Pyridine and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Pyridine Ring | C-H Stretch | 3050-3150 |

| C=N, C=C Stretch | 1400-1600 | |

| Ring Breathing | ~1000 | |

| C-F | Stretch | 1200-1300 |

| Ethenyl Group | =C-H Stretch | 3000-3100 |

| C=C Stretch | ~1630 | |

| =C-H Bend (out-of-plane) | 900-1000 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like pyridine and its derivatives exhibit characteristic absorption bands in the UV region.

Pyridine itself shows two main absorption bands: a strong π → π* transition around 250 nm and a weaker n → π* transition around 270 nm. nist.gov The substitution of the pyridine ring with a fluorine atom and an ethenyl group in this compound is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system. The UV-Vis spectrum would be useful for quantitative analysis and for studying the electronic properties of the molecule. nih.govacs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₆FN), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion of this compound would likely undergo fragmentation through pathways such as the loss of a fluorine atom, the ethenyl group, or small neutral molecules like HCN. The fragmentation pattern can be compared with that of related compounds like 2-fluoropyridine (B1216828) to support the structural assignment. nist.gov

X-ray Crystallography

If a suitable single crystal of this compound can be obtained, X-ray crystallography can provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure would confirm the planarity of the pyridine ring and provide accurate measurements of the C-F bond length and the geometry of the ethenyl substituent. For comparison, the X-ray structure of the related compound 2-Fluoro-5-(4-fluorophenyl)pyridine has been reported, showing the planarity of the pyridine ring and providing detailed bond parameters. nih.gov While no specific X-ray crystallographic data for this compound is currently available in the searched literature, this technique remains the gold standard for unambiguous structure determination.

Future Research Directions and Emerging Applications

Novel Synthetic Routes for Fluorinated Vinyl Pyridines

The development of efficient and versatile synthetic methodologies is paramount to unlocking the full potential of 5-ethenyl-2-fluoro-pyridine and its derivatives. While classical approaches to pyridine (B92270) synthesis exist, future research will likely focus on novel catalytic cross-coupling reactions to construct the this compound scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Heck reactions, represent powerful tools for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgnih.govmdpi.comnih.gov Future investigations could explore the optimization of these reactions for the synthesis of this compound. For instance, a plausible route could involve the Stille coupling of a trialkyltin derivative of ethene with 2-fluoro-5-halopyridine. wikipedia.orgorganic-chemistry.org Similarly, the Suzuki coupling of an ethenylboronic acid or its ester with a suitable 2-fluorohalopyridine precursor in the presence of a palladium catalyst and a base could offer a viable and more environmentally benign alternative due to the lower toxicity of boron compounds compared to organotin reagents. nih.govresearchgate.netclaremont.edunih.govresearchgate.net The Heck reaction, which couples an alkene with an organic halide, could also be adapted, for example, by reacting ethylene (B1197577) with 2-fluoro-5-iodopyridine (B1304895) under palladium catalysis. mdpi.comchemrxiv.orguwindsor.caliv.ac.uk

The table below outlines potential catalytic cross-coupling strategies for the synthesis of this compound.

| Coupling Reaction | Pyridine Precursor | Vinyl Source | Catalyst System (Example) | Key Advantages |

| Stille Coupling | 2-Fluoro-5-iodopyridine | Tributyl(vinyl)tin | Pd(PPh₃)₄ | High yields, tolerance of functional groups |

| Suzuki Coupling | 2-Fluoro-5-bromopyridine | Ethenylboronic acid | Pd(dppf)Cl₂ | Low toxicity of boron reagents |

| Heck Reaction | 2-Fluoro-5-iodopyridine | Ethylene | Pd(OAc)₂ / P(o-tolyl)₃ | Atom economy |

These synthetic explorations would not only focus on improving yields and reducing reaction times but also on enhancing the substrate scope to allow for the synthesis of a diverse library of substituted fluorinated vinyl pyridines.

Advanced Catalytic Systems for Functionalization

The presence of both a vinyl group and a fluorinated pyridine ring in this compound offers multiple sites for further chemical modification. Future research is anticipated to focus on the development of advanced catalytic systems for the selective functionalization of this molecule.

The vinyl group is susceptible to a variety of catalytic transformations. For instance, hydroboration-oxidation could be employed to introduce a hydroxyl group, while catalytic epoxidation could yield the corresponding epoxide, a versatile intermediate for further reactions. Olefin metathesis, utilizing catalysts such as Grubbs' or Schrock's catalysts, could enable the coupling of this compound with other alkenes, leading to the synthesis of more complex molecules.

The pyridine ring, activated by the fluorine atom, is also a target for functionalization. Palladium-catalyzed C-H activation could be explored to introduce substituents at specific positions on the ring. Furthermore, the fluorine atom itself can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups.

Research in this area will likely focus on achieving high regioselectivity and stereoselectivity in these catalytic transformations, enabling the precise synthesis of complex molecules with tailored properties.

Development of New Polymeric Materials from 5-Ethenyl-2-fluoropyridine

The vinyl group in this compound makes it a promising monomer for the synthesis of novel polymeric materials. google.com The incorporation of the 2-fluoropyridine (B1216828) moiety into a polymer backbone is expected to impart unique thermal, optical, and chemical properties. mdpi.comnih.govresearchgate.netsemanticscholar.orgpageplace.demdpi.com

Future research will likely explore the polymerization of this compound through various techniques, including free-radical polymerization, controlled radical polymerization (e.g., ATRP, RAFT), and coordination polymerization. rsc.orgrsc.org The resulting poly(this compound) homopolymers, as well as copolymers with other vinyl monomers, could exhibit a range of interesting properties. The presence of the fluorine atom is anticipated to enhance the thermal stability and chemical resistance of the polymer, while also lowering its refractive index and dielectric constant. mdpi.comnih.govresearchgate.netsemanticscholar.orgpageplace.de

These properties make such polymers attractive candidates for applications in high-performance plastics, specialty coatings, and advanced optical materials, such as low-loss optical waveguides and polymer-clad optical fibers. mdpi.comresearchgate.netsemanticscholar.org The pyridine nitrogen atom in the polymer chain could also serve as a site for post-polymerization modification or as a ligand for the coordination of metal ions, leading to the development of functional materials with catalytic or sensing capabilities.

The table below summarizes the potential properties and applications of polymers derived from this compound.

| Polymer Type | Potential Properties | Potential Applications |

| Homopolymer | High thermal stability, chemical resistance, low refractive index | High-performance plastics, optical waveguides |

| Copolymers | Tunable mechanical and optical properties | Specialty coatings, membranes |

| Functionalized Polymers | Catalytic activity, sensing capabilities, metal coordination | Catalysis, chemical sensors |

Applications in Specialized Chemical Systems

The unique combination of a vinyl group and a fluorinated pyridine ring in this compound makes it a valuable building block for the synthesis of complex molecules in specialized chemical systems, particularly in the agrochemical and pharmaceutical industries. mdpi.comnbinno.comccspublishing.org.cnnih.gov

In agrochemical research, the 2-fluoropyridine moiety is a known pharmacophore in several successful pesticides. The introduction of a vinyl group provides a handle for further derivatization, potentially leading to the discovery of new herbicides, fungicides, or insecticides with improved efficacy and novel modes of action. ccspublishing.org.cnnih.gov

In the pharmaceutical sector, the fluorinated pyridine scaffold is present in numerous drug candidates and approved drugs. mdpi.com The vinyl group of this compound can be transformed into a variety of functional groups, allowing for the synthesis of a diverse range of biologically active molecules. For example, it could serve as a precursor for the synthesis of complex heterocyclic systems through cycloaddition reactions or be modified to mimic known pharmacophores.

Furthermore, the 2-fluoropyridine unit can act as a ligand in coordination chemistry, and the vinyl group can be used to anchor these complexes to surfaces or incorporate them into larger molecular assemblies. This could lead to the development of new catalysts, imaging agents, or functional materials.

Integration of Computational and Experimental Approaches

The synergy between computational and experimental chemistry will be crucial in accelerating the exploration of this compound. researchgate.netias.ac.innih.govmdpi.comscirp.orgresearchgate.net Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule.

Computational studies can be used to:

Predict Reactivity: Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic and functionalization strategies. ias.ac.innih.gov

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways of potential synthetic routes and catalytic functionalizations to understand the factors controlling selectivity and efficiency.

Simulate Spectroscopic Properties: Calculate theoretical vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra to aid in the characterization of this compound and its derivatives. researchgate.net

Design Novel Materials: Predict the properties of polymers derived from this compound, such as their conformational preferences, electronic band gaps, and optical properties, to guide the design of new materials with desired functionalities.

By integrating these computational predictions with experimental validation, researchers can streamline the discovery process, reduce the need for extensive trial-and-error experimentation, and accelerate the development of new applications for this compound. This combined approach will be instrumental in fully realizing the potential of this versatile chemical compound.

Q & A

Q. What safety protocols are recommended for handling 5-Ethenyl-2-fluoro-pyridine given limited toxicity data?

While specific toxicity data for this compound is unavailable, safety protocols for structurally similar pyridine derivatives (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine) include:

- Use of personal protective equipment (PPE): Lab coats, gloves, and safety goggles.

- Immediate decontamination procedures for skin/eye contact (rinse with water for 15 minutes; remove contaminated clothing).

- Handling in a fume hood to minimize inhalation risks . Note: Always conduct a risk assessment using analogs (e.g., fluorinated pyridines) to infer hazards until compound-specific data is available.

Q. How can researchers synthesize this compound derivatives for biological activity studies?

Synthesis routes for analogous compounds (e.g., CYP1B1 inhibitors with pyridine moieties) involve:

- Stepwise functionalization: Introduce ethenyl and fluoro groups via cross-coupling reactions (e.g., Suzuki-Miyaura for ethenylation) followed by fluorination using DAST or Selectfluor®.

- Validation: Confirm purity via HPLC and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic methods are suitable for characterizing this compound?

Key techniques include:

- UV/Vis spectroscopy: To study substituent effects on absorption maxima (e.g., solvent polarity impacts in pyridinones) .

- NMR: F NMR to confirm fluorine substitution and H NMR for ethenyl group configuration.

- X-ray crystallography: For resolving crystal structures, as demonstrated for fluoro-phenylpyridine analogs .

Advanced Research Questions

Q. How do substituent positions on the pyridine ring influence biological activity (e.g., enzyme inhibition)?

Structural-activity relationship (SAR) studies on pyridine-based CYP1B1 inhibitors reveal:

- Positional effects: C2-substituted pyridines exhibit higher inhibitory activity (e.g., 2-(pyridin-3-yl)estradiol: IC = 0.011 μM) compared to C3/C4 analogs due to optimized enzyme binding .

- Electron-withdrawing groups: Fluorine at C2 enhances metabolic stability and target affinity by modulating electron density . Methodological tip: Combine molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., EROD assay) to validate SAR hypotheses.

Q. What computational strategies predict the reactivity of this compound in biological systems?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer potential. For pyridine derivatives, donor-acceptor interactions with metal surfaces (e.g., in corrosion studies) correlate with experimental reactivity .

- Molecular Dynamics (MD): Simulate binding interactions with enzymes (e.g., CYP1B1) to identify key residues for mutagenesis studies.

Q. How can researchers address contradictions in experimental data (e.g., solvent effects on UV/Vis spectra)?

- Systematic solvent screening: Test absorption spectra across solvents of varying polarity (e.g., hexane to DMSO) to isolate substituent effects from solvent interactions .

- Multivariate analysis: Use principal component analysis (PCA) to deconvolute substituent and solvent contributions to spectral shifts.

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Detailed protocols: Document reaction conditions (temperature, catalyst loading, solvent ratios) and purification steps (e.g., column chromatography gradients).

- Open-source tools: Share computational workflows (e.g., Gaussian input files) and raw spectral data via repositories like Zenodo or Figshare .

Data Gaps and Future Directions

Q. What ecological data is lacking for this compound, and how can researchers address this?

Current gaps include biodegradability, bioaccumulation potential, and soil mobility. Mitigation strategies:

- OECD 301/307 tests: Assess aerobic biodegradation and soil adsorption coefficients.

- QSAR modeling: Use tools like EPI Suite to predict ecotoxicity based on structural analogs .

Q. How can in vivo stability studies be optimized for this compound-based inhibitors?

- Pharmacokinetic profiling: Monitor plasma concentration-time curves in rodent models (e.g., IV/PO dosing) to calculate half-life () and bioavailability.

- Metabolite identification: Use LC-MS/MS to detect phase I/II metabolites and guide structural modifications for improved stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.